what is the structure of 3,4-Didehydroretinoic acid
what is the structure of 3,4-Didehydroretinoic acid
An In-depth Technical Guide to the Structure and Function of 3,4-Didehydroretinoic Acid
Abstract
This technical guide provides a comprehensive examination of 3,4-Didehydroretinoic acid (ddRA), a significant endogenous retinoid. It delves into the molecule's core structure, physicochemical properties, biosynthesis, and metabolism, contrasting it with its well-known counterpart, all-trans-retinoic acid (atRA). The guide explores its critical biological functions, particularly as a morphogenetic signaling molecule in embryonic development and its role in skin biology. Furthermore, it details authoritative analytical methodologies for its identification and quantification and provides insights into its synthesis and handling for research applications. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, technical understanding of this vital vitamin A metabolite.
Introduction
Retinoids, a class of compounds derived from vitamin A (retinol), are indispensable for a multitude of physiological processes, including vision, immune function, cell differentiation, and embryonic development.[1] The most biologically active and well-studied endogenous retinoid is all-trans-retinoic acid (atRA).[1] However, a parallel pathway involving another potent retinoid, 3,4-Didehydroretinoic acid (ddRA), also known as Vitamin A2 acid, plays a crucial and sometimes distinct role in vertebrate biology.[2][]
ddRA was identified as a novel morphogenetic signal in the chick wing bud, where it was found to be as potent as atRA in inducing digit pattern duplications.[4] This discovery highlighted that the biological signaling attributed to "retinoic acid" could be mediated by more than one active molecule. This guide will dissect the structure of ddRA, elucidating how its unique chemical features influence its biological activity, metabolic fate, and analytical characterization.
Section 1: Molecular Structure and Physicochemical Properties
The defining characteristic of 3,4-Didehydroretinoic acid is its chemical structure, which is closely related to atRA but with a key difference that profoundly impacts its properties.[2]
1.1. Core Structural Components
Like all retinoids, the ddRA molecule consists of three primary domains:
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A β-ionone Ring: This is a cyclic end group. The critical distinction between ddRA and atRA lies within this ring. ddRA possesses an additional double bond between carbons 3 and 4, creating a cyclohexadiene ring.[2] This "didehydro" feature is the source of its name.
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A Polyene Chain: A conjugated system of four double bonds connects the ring to the acid group. This chain is responsible for the molecule's characteristic light absorption and its susceptibility to photoisomerization.
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A Carboxylic Acid Group: This polar terminus is essential for its biological activity, particularly its ability to bind to nuclear receptors.
The IUPAC name for the all-trans isomer is (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid.[2][][5]
1.2. Physicochemical Data Summary
The structural attributes of ddRA give rise to its specific chemical and physical properties, which are essential for its handling, analysis, and biological function.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₆O₂ | [2][][6] |
| Molecular Weight | 298.42 g/mol | [][6] |
| IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid | [2][] |
| CAS Number | 4159-20-0 | [2][][6] |
| Appearance | Yellow Solid | [] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |
| Storage | Store at -86°C under an inert atmosphere | [] |
Section 2: Biosynthesis and Metabolism
The formation and breakdown of ddRA are tightly regulated processes that occur in specific tissues. Understanding this pathway is crucial for appreciating its physiological context.
2.1. Biosynthetic Pathway
ddRA is not directly derived from atRA. Instead, it is generated via a parallel pathway originating from all-trans-retinol (Vitamin A1).[4]
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Desaturation: The process begins with the conversion of all-trans-retinol to 3,4-didehydroretinol (ddROH or Vitamin A2). This 3,4-desaturation step is catalyzed by the cytochrome P450 enzyme CYP27C1, which is notably expressed in the skin.[7]
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Oxidation: Similar to the atRA pathway, ddROH is then oxidized to 3,4-didehydroretinal (ddRAL).[8]
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Final Oxidation: The final, irreversible step is the oxidation of ddRAL to 3,4-Didehydroretinoic acid (ddRA), mediated by retinaldehyde dehydrogenases (RALDHs).[9]
This biosynthetic conversion from retinol has been demonstrated in human skin keratinocytes, identifying them as a principal cell type for ddRA formation.[10]
2.2. Metabolic Stability
A key functional difference arising from the structure of ddRA is its enhanced metabolic stability compared to atRA. The primary catabolic pathway for atRA involves hydroxylation at the 4-position of the β-ionone ring by cytochrome P450 enzymes.[11] However, the presence of the 3,4-double bond in ddRA renders it resistant to this P450-mediated oxidation.[7] This resistance means that ddRA is not readily degraded by the same enzymes that break down atRA, potentially leading to a longer biological half-life and sustained signaling in tissues where it is present.[7] This suggests that the desaturation of retinol to ddROH may be a protective mechanism to maintain levels of active retinoids.[7]
Section 3: Biological Function and Significance
ddRA functions as a potent signaling molecule, with activities that are comparable, but not identical, to atRA.
3.1. Role in Embryonic Development
The most profound evidence for the biological importance of ddRA comes from developmental biology. It was isolated from chick limb buds and shown to be a potent morphogen, capable of inducing dose-dependent duplications of the digit pattern when applied to the anterior margin of the bud.[4][12] This activity is mediated by its function as a ligand for nuclear retinoic acid receptors (RARs), which are ligand-inducible transcription factors that regulate gene expression.[7]
3.2. Nuclear Receptor Activation
Like atRA, ddRA exerts its biological effects by binding to and activating RARs (α, β, γ). Once activated, the RAR forms a heterodimer with a retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. ddRA has been shown to have a similar affinity for RARs as atRA, explaining its equipotent activity in morphogenetic assays.[7]
3.3. Function in Skin
A significant portion of the retinoids found in human skin consists of 3,4-dehydroretinoids.[7] Human epidermal keratinocytes can synthesize 3,4-didehydroretinol from retinol.[10] Exogenous atRA has been shown to regulate the metabolism of these vitamin A2 compounds, decreasing the production of ddRA from its precursors.[13] This suggests a complex feedback mechanism where the levels of different active retinoids are carefully controlled within the skin.
Section 4: Analytical Methodologies and Experimental Protocols
The accurate identification and quantification of ddRA in biological matrices require sensitive and specific analytical techniques. Its structural similarity to other retinoids and its susceptibility to degradation present unique analytical challenges.
4.1. Core Analytical Techniques
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High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, coupled with UV detection is a standard method for separating ddRA from atRA and other isomers.[13][14] The extended conjugation in ddRA's ring results in a slight shift in its UV absorption maximum compared to atRA, aiding in its identification.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and definitive quantification.[15] LC-MS/MS provides high selectivity by monitoring specific precursor-to-product ion transitions, allowing for accurate measurement even in complex biological samples like tissue extracts or serum.[15][16]
4.2. Protocol: Quantification of ddRA by LC-MS/MS
This protocol provides a generalized workflow for the analysis of ddRA in a biological tissue sample.
Causality Statement: All steps involving retinoids must be performed under yellow or red light to prevent light-induced isomerization and degradation, which would compromise the quantitative accuracy of the results.[15]
Methodology:
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Sample Homogenization:
-
Weigh approximately 20-50 mg of frozen tissue in a pre-chilled glass tube.
-
Add 1 mL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled or synthetic retinoid analog).
-
Homogenize the tissue thoroughly using a mechanical homogenizer until no solid tissue is visible.
-
-
Extraction:
-
Add 2 mL of n-hexane to the homogenate.
-
Vortex vigorously for 2 minutes to extract the retinoids into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Sample Cleanup and Concentration:
-
Carefully transfer the upper hexane layer to a clean glass tube, avoiding the protein interface.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen gas at room temperature.[14]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution program with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) to separate ddRA from other isomers.
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Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[16]
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Detection: Monitor the specific multiple reaction monitoring (MRM) transition for ddRA. For atRA, this is typically m/z 301 -> 205.[15] A similar fragmentation pattern would be expected for ddRA, though the specific optimal transitions should be determined empirically.
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